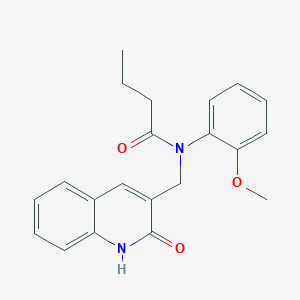
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, also known as HQMMA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQMMA is a synthetic compound that belongs to the class of hydroxamic acids and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have investigated the potential therapeutic applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide in various diseases such as cancer, Alzheimer's disease, and inflammation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using standard laboratory techniques. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. One area of research is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide as a potential anti-cancer drug. Several studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide inhibits the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Additionally, further research is needed to investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, as well as its potential therapeutic applications in other diseases such as Alzheimer's disease and inflammation. Overall, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxybenzylamine in the presence of sodium borohydride and acetic acid. The resulting intermediate is then treated with butyryl chloride and triethylamine to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-8-20(24)23(18-11-6-7-12-19(18)26-2)14-16-13-15-9-4-5-10-17(15)22-21(16)25/h4-7,9-13H,3,8,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIMDDHXRNGAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

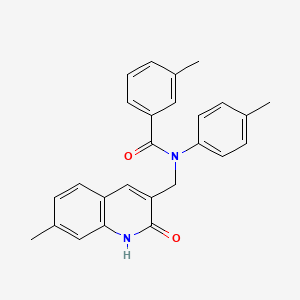

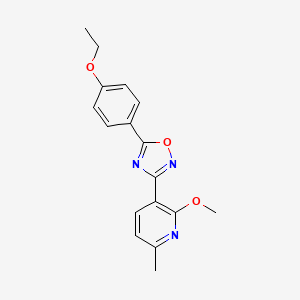
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)
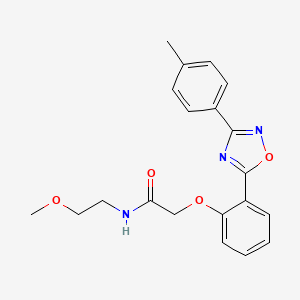
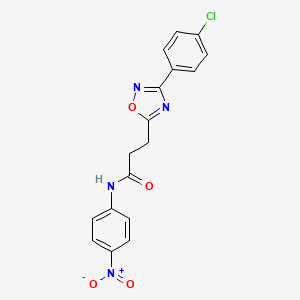
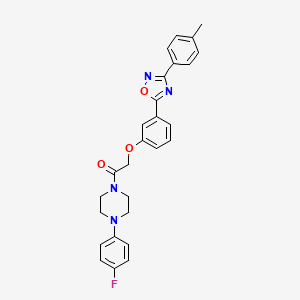
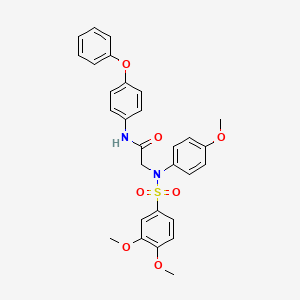
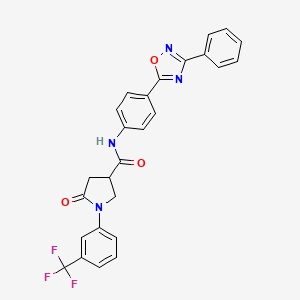
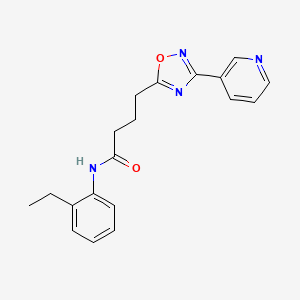
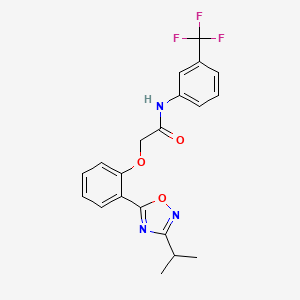

![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)